molecular formula C27H22FN3O3S B2655453 N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 866340-79-6

N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2655453
M. Wt: 487.55
InChI Key: CSYOUPLUSPKXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H22FN3O3S and its molecular weight is 487.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis Applications

Compounds with specific structural features, such as fluorophenyl groups, have been explored for their potential in radiosynthesis, particularly for imaging applications using positron emission tomography (PET). For example, a study by Dollé et al. (2008) discusses the synthesis and application of a selective radioligand designed for imaging the translocator protein (18 kDa) with PET, highlighting the role of fluorine atoms in enabling in vivo imaging through PET technology (Dollé et al., 2008).

Antibacterial and Antioxidant Activities

Another area of research focuses on the synthesis and characterization of novel compounds for their antibacterial and antioxidant activities. For instance, Hamdi et al. (2012) synthesized new coumarin derivatives and evaluated their antibacterial activity, demonstrating the potential of such compounds in medical and pharmaceutical applications (Hamdi et al., 2012).

Anti-inflammatory and Analgesic Agents

Compounds derived from similar chemical scaffolds have also been investigated for their anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showing significant activity as cyclooxygenase inhibitors, which could lead to potential therapeutic applications (Abu‐Hashem et al., 2020).

Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a key area of interest due to their wide range of applications in drug discovery and material science. Elian et al. (2014) discussed the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidine, showcasing the versatility of heterocyclic synthesis in producing compounds with potential applications across various fields (Elian et al., 2014).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O3S/c1-16-3-12-23-18(13-16)14-22-26(34-23)30-25(17-4-10-21(33-2)11-5-17)31-27(22)35-15-24(32)29-20-8-6-19(28)7-9-20/h3-13H,14-15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYOUPLUSPKXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

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